molecular formula C25H24O6 B12524328 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone

Cat. No.: B12524328
M. Wt: 420.5 g/mol
InChI Key: VPORNWKEAYTHBA-UHFFFAOYSA-N
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Description

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Grignard Reaction: This step involves the reaction of an organomagnesium compound with a carbonyl group to form a tertiary alcohol.

    Condensation Reactions: These reactions are used to form carbon-carbon bonds, often involving the use of bases to facilitate the reaction.

    Hydroxylation: Introduction of hydroxyl groups into the molecule, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-acetyl-4-methylbenzene
  • 2-Acetyl-4-methylphenol
  • 2′-Hydroxy-5′-methylacetophenone
  • 2’-Hydroxy-5’-Methylacetophenone
  • 5-methyl-2-hydroxyacetophenone

Uniqueness

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

1-[5-[(5-acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone

InChI

InChI=1S/C25H24O6/c1-7-9-30-24-14(3)22(28)20(16(5)26)12-18(24)11-19-13-21(17(6)27)23(29)15(4)25(19)31-10-8-2/h1-2,12-13,28-29H,9-11H2,3-6H3

InChI Key

VPORNWKEAYTHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1O)C(=O)C)CC2=CC(=C(C(=C2OCC#C)C)O)C(=O)C)OCC#C

Origin of Product

United States

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